Tert-butyl 4-(3-oxo-4-phenylbutanoyl)piperidine-1-carboxylate
CAS No.: 301219-11-4
Cat. No.: VC3860685
Molecular Formula: C20H27NO4
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 301219-11-4 |
---|---|
Molecular Formula | C20H27NO4 |
Molecular Weight | 345.4 g/mol |
IUPAC Name | tert-butyl 4-(3-oxo-4-phenylbutanoyl)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C20H27NO4/c1-20(2,3)25-19(24)21-11-9-16(10-12-21)18(23)14-17(22)13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3 |
Standard InChI Key | IOOKMCPXIRFOEY-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC(=O)CC2=CC=CC=C2 |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC(=O)CC2=CC=CC=C2 |
Introduction
Chemical Identification and Structural Features
Basic Properties
-
Molecular Formula: C₂₀H₂₇NO₄
-
Molecular Weight: 345.43 g/mol
-
CAS Registry: 301219-11-4
The compound consists of a piperidine ring substituted at the 4-position with a 3-oxo-4-phenylbutanoyl group and protected at the 1-position by a tert-butyl carbamate (Boc) group (Figure 1). The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic reactions .
Synthesis Methods
Deprotection and Functionalization
The Boc group is removed using trifluoroacetic acid (TFA) or HCl/dioxane to generate reactive intermediates for further derivatization .
Optimization Strategies
Physicochemical Properties
Solubility and Stability
-
Solubility: Highly soluble in DCM, THF, and DMF; sparingly soluble in water (<1 mg/mL) .
-
Stability: Stable at room temperature under inert atmospheres but hydrolyzes under acidic or basic conditions .
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 1.47 (s, 9H, Boc CH₃), 2.80–3.45 (m, piperidine protons), 7.30–7.60 (m, aromatic protons) .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound is a precursor for:
Case Study: GPR119 Agonist Development
Comparative Analysis with Analogues
Compound | Molecular Weight | Key Application | Bioactivity (EC₅₀) |
---|---|---|---|
Target Compound | 345.43 | GPR119 Agonists | 0.8–1.2 nM |
tert-Butyl 4-benzoylpiperidine-1-carboxylate | 331.40 | PARP Inhibitors | N/A |
tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate | 278.14 | Antibiotic Synthesis | N/A |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume